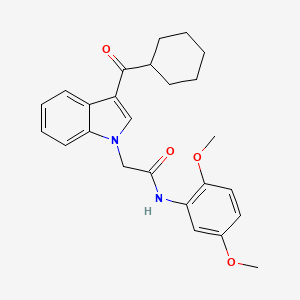![molecular formula C18H25N5O3 B3497126 ethyl N-{2-[(4-acetylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate](/img/structure/B3497126.png)
ethyl N-{2-[(4-acetylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate
Descripción general
Descripción
Ethyl N-{2-[(4-acetylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate is a complex organic compound that features a benzimidazole core, a piperazine ring, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{2-[(4-acetylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzimidazole derivative with 4-acetylpiperazine in the presence of a suitable base.
Carbamate Formation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the piperazine ring.
Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and carbamate moieties.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzimidazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl N-{2-[(4-acetylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of ethyl N-{2-[(4-acetylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance binding affinity and selectivity, while the carbamate group may contribute to the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-{2-[(4-methylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate: Similar structure but with a methyl group instead of an acetyl group on the piperazine ring.
Ethyl N-{2-[(4-acetylpiperazino)methyl]-1-ethyl-1H-1,3-benzimidazol-5-yl}carbamate: Similar structure but with an ethyl group instead of a methyl group on the benzimidazole core.
Uniqueness
The unique combination of the benzimidazole core, piperazine ring, and carbamate group in ethyl N-{2-[(4-acetylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
ethyl N-[2-[(4-acetylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-4-26-18(25)19-14-5-6-16-15(11-14)20-17(21(16)3)12-22-7-9-23(10-8-22)13(2)24/h5-6,11H,4,7-10,12H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDADDDVXUDBRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxybenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3497048.png)
![5-chloro-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B3497053.png)
![2-fluoro-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B3497059.png)
![3,4-dichloro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B3497060.png)


![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B3497102.png)
![1-(2-bromo-4,5-dimethylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B3497108.png)
![N-[2-(5-BENZENESULFONAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE](/img/structure/B3497112.png)


![3-bromo-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B3497139.png)
![dimethyl 2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B3497141.png)
![N-(2,3-dimethylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B3497154.png)
